Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

Procuring incorrect regioisomers (7-fluoro or 3-carboxylate) or non-fluorinated analogs introduces critical errors in CNS drug discovery programs-altering LogP (Δ up to 0.39), metabolic stability, and target engagement. This specific 8-fluoro-6-ethyl ester THQ derivative directly addresses SAR fidelity and synthetic tractability. - Computed LogP of 2.36 & TPSA of 38.33 Ų reside squarely within CNS drug candidate space, unlike the 3-carboxylate regioisomer (LogP 1.97). - The ethyl ester enables orthogonal derivatization: N-functionalization and ester hydrolysis/aminolysis, accelerating library synthesis. - Supplied at 95% purity, available from stock for parallel synthesis and fragment-based drug discovery.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B13160421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=C1)F)NCCC2
InChIInChI=1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h6-7,14H,2-5H2,1H3
InChIKeyRHSFMLQUUIKQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Fluoro-THQ-6-Carboxylate: Identity & Procurement


Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 2092278-57-2) is a fluorinated tetrahydroquinoline (THQ) derivative with molecular formula C₁₂H₁₄FNO₂ and molecular weight 223.24 g/mol. It features a partially saturated quinoline core bearing a fluorine atom at the 8-position and an ethyl ester at the 6-position . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting central nervous system disorders, oncology, and anti-infective applications, consistent with the broad bioactivity profile of the tetrahydroquinoline chemotype [1]. Commercially, it is supplied at 95% purity (Leyan, Cat. No. 2029771) in research-scale quantities .

Fluorinated tetrahydroquinoline building block for CNS, oncology, and anti-infective SAR
Research-grade purity and quantities for fragment-based and library synthesis
8-Fluoro substitution: metabolic stability and lipophilicity modulation for lead optimization

Why Generic THQ-6-Carboxylate Substitution Fails


Within the tetrahydroquinoline-6-carboxylate chemical space, seemingly minor structural variations—fluorine position (7- vs 8-), ester type (methyl vs ethyl), or ester position (3- vs 6-)—produce measurable differences in lipophilicity (ΔLogP up to 0.39), metabolic stability, and target engagement profiles that directly impact downstream synthetic utility and biological outcomes [1]. The 7-fluoro positional isomer has demonstrated crystallographically validated binding to the cancer target PYCR1 (PDB 8TCY, resolution 1.95 Å), but the 8-fluoro substitution pattern presents a distinct electronic environment at the quinoline ring that alters both reactivity and molecular recognition [2]. Procurement of a non-fluorinated analog or incorrect regioisomer risks compromising metabolic stability, target selectivity, and synthetic tractability in structure-activity relationship (SAR) campaigns [1].

Fluorine Positional Isomer (7-F vs 8-F)

7-Fluoro isomer demonstrates PYCR1 binding; 8-fluoro electronic environment may shift target selectivity and metabolic stability. Direct replacement requires profiling.

Ester Alkoxy Type (Methyl vs Ethyl)

Methyl ester hydrolyzes faster, potentially altering prodrug release kinetics. Ethyl ester provides slower, tunable hydrolysis; interchangeability demands stability validation.

Ester Position (3- vs 6-Carboxylate)

3-Carboxylate regioisomer exhibits measurably lower lipophilicity, which may limit CNS permeability. The 6-position ester is better suited for CNS-oriented SAR programs.

Ethyl 8-Fluoro-THQ-6-Carboxylate: Differentiation Evidence


LogP Differentiation vs. Key Analogs

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate exhibits a computed LogP of 2.36, compared to LogP 2.22 for the non-fluorinated analog (ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, CAS 5570-85-4) and LogP 1.97 for the 3-carboxylate regioisomer (ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, CAS 1706455-12-0) . The ΔLogP of +0.14 over the non-fluorinated analog reflects the lipophilicity-enhancing effect of the 8-fluoro substituent, while the ΔLogP of +0.39 over the 3-carboxylate isomer indicates that the 6-position ester placement yields measurably higher lipophilicity than the 3-position variant, which is relevant for blood-brain barrier penetration potential and membrane permeability in cellular assays .

LogP Differentiation
Cross-study comparable
Target LogP 2.36 vs non-fluorinated 2.22 (Δ+0.14) and 3-carboxylate 1.97 (Δ+0.39)
Within CNS drug-like range; higher lipophilicity may enhance membrane permeability
Computed values; consistent methodology
Lipophilicity Drug-likeness Medicinal Chemistry

Fluorine Position Effect on PYCR1 Binding

The 7-fluoro positional isomer (as the 2-oxo-6-carboxylic acid derivative, 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid) has been crystallographically characterized bound to pyrroline-5-carboxylate reductase 1 (PYCR1) at 1.95 Å resolution (PDB 8TCY), demonstrating that the tetrahydroquinoline-6-carboxylate scaffold can productively engage this cancer metabolism target [1]. The 8-fluoro substitution pattern in the target compound creates a distinct electronic environment: fluorine at position 8 exerts a different inductive and resonance effect on the aniline nitrogen (pKa ~3.85 for the 8-fluoro-THQ core vs. predicted pKa of the 7-fluoro variant) compared to the 7-fluoro isomer, which may alter hydrogen-bonding capacity and binding geometry at target proteins [2]. No equivalent crystal structure exists for the 8-fluoro isomer, representing an opportunity for novel target engagement profiling.

PYCR1 Binding Precedent
Cross-study comparable
7-Fluoro analog co-crystallized with PYCR1 (PDB 8TCY, 1.95 Å). 8-Fluoro variant: underexplored electronic profile.
Target-class precedent for THQ-6-carboxylate; novel binding interactions possible
No direct 8-F co-crystal structure available
Structure-Activity Relationship PYCR1 Crystallography

Ester Type: Hydrolytic Stability and Lipophilicity

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (MW 223.24, LogP 2.36) contains an ethyl ester at the 6-position, compared to the methyl ester analog methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 1782897-48-6, MW 209.22) . The ethyl ester provides higher lipophilicity (estimated ΔLogP ~+0.5 based on the Hansch π contribution of –CH₂–) and is expected to exhibit slower enzymatic hydrolysis by esterases compared to the methyl ester, consistent with established structure-metabolism relationships for carboxylic esters where increased steric bulk at the alkoxy position reduces hydrolysis rates [1]. This is relevant when the ester is intended as a prodrug moiety or when prolonged half-life in biological media is desired.

Ester Hydrolytic Stability
Class-level
Ethyl ester: higher lipophilicity, slower esterase hydrolysis (steric hindrance). Methyl ester: faster hydrolysis.
Supports prodrug design with controlled release; ethyl preferred for sustained exposure
Class-level inference from Hansch and steric effects
Prodrug Design Ester Hydrolysis Metabolic Stability

Metabolic Stability via 8-Fluoro Substitution

Patent literature on tetrahydroquinoline derivatives (US 2010/0196714 A1, Wyeth) explicitly teaches that replacement of hydrogen by fluorine in the tetrahydroquinoline scaffold results in reduced rates of oxidative metabolism, leading to enhanced pharmacological effects and the potential for reduced dosing compared to non-fluorinated analogs [1]. This class-level evidence is corroborated by the well-established principle in medicinal chemistry that fluorine substitution at metabolically labile positions blocks CYP-mediated oxidation [2]. Specifically, for 8-fluoro-tetrahydroquinoline analogs, phase I biotransformation studies of structurally related compounds have demonstrated less than 5% conversion to oxidative metabolites after 4-hour incubation with human liver microsomes (referenced for 8-fluoro-6-methyl-THQ derivatives, PMID: 37598479) [3]. The 8-position in tetrahydroquinolines is a known site of oxidative metabolism, and fluorine blockade at this position is a rational design strategy.

8-Fluoro Metabolic Stability
Class-level
Patent literature and related 8-F-THQ derivatives indicate reduced CYP oxidation (
May reduce first-pass metabolism; supports oral bioavailability studies
Class-level evidence; direct data for this compound to verify
Oxidative Metabolism CYP Enzymes Fluorine Blocking

Ethyl 8-Fluoro-THQ-6-Carboxylate: Application Scenarios


CNS Drug Discovery: Lipophilicity-Optimized SAR

With a computed LogP of 2.36 and TPSA of 38.33 Ų, this compound resides within the optimal physicochemical space for CNS drug candidates, unlike the 3-carboxylate regioisomer (LogP 1.97) which falls below the typical CNS-penetrant threshold . The ethyl ester can serve as a prodrug moiety or be hydrolyzed to the corresponding 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1781857-64-4) for further derivatization . The 8-fluoro substitution provides metabolic stability advantages over non-fluorinated analogs, as established in THQ patent literature [1].

PYCR1-Targeted Oncology Fragment Discovery

The 7-fluoro analog of this scaffold has demonstrated crystallographically validated binding to PYCR1 (PDB 8TCY), a validated cancer metabolism target overexpressed across multiple tumor types . The 8-fluoro isomer represents an underexplored vector for fragment growing and SAR expansion, with the potential to access novel binding interactions not available to the 7-fluoro series. The ethyl ester provides a synthetic handle for amide coupling or hydrolysis to access diverse analog libraries.

Anti-Infective Agents: Fluorinated THQ Pharmacophore

Tetrahydroquinoline derivatives, particularly fluorinated variants, are established pharmacophores in antibacterial and antiparasitic drug discovery . The 8-fluoro substitution pattern is found in clinically relevant fluoroquinolone antibiotics, and the saturated tetrahydroquinoline core may offer reduced hERG liability compared to fully aromatic quinoline systems. The ethyl ester at position 6 provides a modifiable functional group distinct from the 3-carboxylic acid motif of classical fluoroquinolones, potentially enabling novel mechanisms of action .

Synthetic Building Block Applications

At 95% purity with confirmed availability in research-scale quantities (Leyan Cat. No. 2029771), this compound serves as a reliable building block for parallel synthesis and library construction . The combination of the nucleophilic secondary amine (tetrahydroquinoline NH) and the electrophilic ester carbonyl enables orthogonal derivatization strategies: N-functionalization (acylation, alkylation, sulfonylation) and ester modification (hydrolysis, aminolysis, reduction) can be performed sequentially . The 8-fluoro substituent also enables further functionalization via nucleophilic aromatic substitution under appropriate conditions.

Application
Selection Property
Validation Focus
CNS Drug Discovery
Fluorinated THQ with drug-like lipophilicity and polar surface area
Blood-brain barrier permeability assays
PYCR1 Oncology Fragment
Underexplored 8-fluoro vector for SAR expansion
PYCR1 binding and crystallographic trials
Anti-Infective Research
Modifiable THQ scaffold with metabolic stability potential
Antimicrobial screening against target pathogens
Synthetic Building Block
Orthogonal reactive sites (NH, ethyl ester)
Derivatization efficiency and library construction
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